molecular formula C12H18SSi B14580076 3,3-Dimethyl-2-phenyl-1,3-thiasilinane CAS No. 61676-39-9

3,3-Dimethyl-2-phenyl-1,3-thiasilinane

Cat. No.: B14580076
CAS No.: 61676-39-9
M. Wt: 222.42 g/mol
InChI Key: QEYJMMCFLPYHJG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-phenyl-1,3-thiasilinane is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound belongs to the thiazolidine family, which is known for its diverse biological and pharmacological activities. The presence of sulfur and nitrogen in the ring enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-phenyl-1,3-thiasilinane typically involves the condensation of a substituted aromatic aldehyde with a thiourea derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then subjected to cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions, click chemistry, or green chemistry approaches to improve yield, selectivity, and purity. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-phenyl-1,3-thiasilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-2-phenyl-1,3-thiasilinane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-phenyl-1,3-thiasilinane involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen, similar to thiazolidine but with different substitution patterns.

    Thiazolidinone: A derivative of thiazolidine with a carbonyl group at the second position.

    Thiazolidine-2,4-dione: A compound with two carbonyl groups at the second and fourth positions.

Uniqueness

3,3-Dimethyl-2-phenyl-1,3-thiasilinane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the dimethyl substitution at the third position enhances its stability and reactivity compared to other thiazolidine derivatives .

Properties

CAS No.

61676-39-9

Molecular Formula

C12H18SSi

Molecular Weight

222.42 g/mol

IUPAC Name

3,3-dimethyl-2-phenyl-1,3-thiasilinane

InChI

InChI=1S/C12H18SSi/c1-14(2)10-6-9-13-12(14)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3

InChI Key

QEYJMMCFLPYHJG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCCSC1C2=CC=CC=C2)C

Origin of Product

United States

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